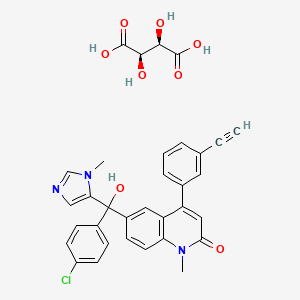

露比替丁

描述

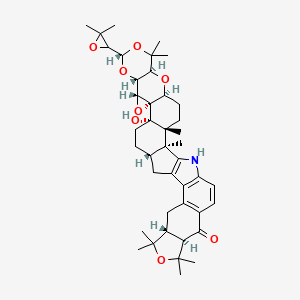

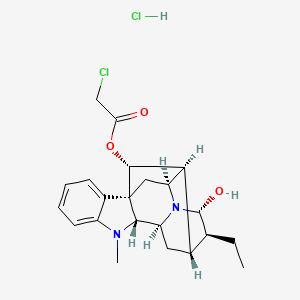

露比替丁,商品名 Zepzelca,是一种具有潜在抗肿瘤活性的合成四氢吡咯并喹啉酮生物碱类似物。它主要用于治疗转移性小细胞肺癌。 露比替丁与位于 DNA 小沟中的残基共价结合,这可能导致 S 期延迟进展、G2/M 期细胞周期停滞和细胞死亡 .

科学研究应用

作用机制

露比替丁通过与 DNA 小沟中的鸟嘌呤残基共价结合发挥其化学治疗活性,形成使 DNA 螺旋向大沟弯曲的加合物。这种结合导致双链 DNA 断裂,随后导致细胞死亡。 此外,露比替丁通过减少肿瘤相关巨噬细胞和调节肿瘤微环境,诱导免疫原性细胞死亡并刺激抗癌免疫 .

生化分析

Biochemical Properties

Lurbinectedin interacts with DNA, specifically binding to guanine residues in the DNA minor groove . This binding forms adducts that bend the DNA helix towards the major groove . The interaction of Lurbinectedin with DNA leads to the disruption of active transcription and DNA repair .

Cellular Effects

Lurbinectedin has been associated with myelosuppression, and patients receiving therapy with this agent should be closely monitored for evidence of cytopenias . It has been investigated in the treatment of a variety of cancers, including mesothelioma, chronic lymphocytic leukemia (CLL), breast cancer, and small-cell lung cancer (SCLC) .

Molecular Mechanism

Lurbinectedin exerts its effects at the molecular level by covalently binding to DNA, resulting in double-strand DNA breaks . This binding interaction with DNA leads to the disruption of active transcription and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, Lurbinectedin has shown a delay in tumor growth over time

Metabolic Pathways

Lurbinectedin is metabolized primarily by CYP3A4 in vitro . An N-desmethylated metabolite has been identified

Transport and Distribution

The steady-state volume of distribution of Lurbinectedin is 504 L

准备方法

合成路线和反应条件: 露比替丁的合成涉及一个复杂的多步骤过程,从小的常见起始材料开始。 该合成路线需要 26 个单独步骤才能以 1.6% 的总收率生产出药物 。该过程涉及各种反应条件,包括使用保护基团、选择性官能团转化和立体选择性反应,以确保最终产物的正确构型。

工业生产方法: 露比替丁的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。这涉及扩大反应条件、优化收率并确保最终产物的纯度。该过程在严格的监管指南下进行,以确保药物的安全性和有效性。

化学反应分析

反应类型: 露比替丁经历几种类型的化学反应,包括:

氧化: 露比替丁可以发生氧化反应,这可能涉及活性氧物质的形成。

还原: 还原反应会发生,导致还原代谢物的形成。

取代: 亲核取代反应会发生,特别是在分子内的亲电部位。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和其他过氧化物。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以在温和条件下使用胺或硫醇等亲核试剂来实现取代反应。

主要形成的产物: 这些反应形成的主要产物包括露比替丁的各种代谢物,可以使用超高效液相色谱-串联质谱 (UPLC-MS/MS) 等技术进行分析 .

相似化合物的比较

露比替丁在结构上与替拉替丁相似,替拉替丁是另一种海洋来源的抗癌剂。 两种化合物的主要区别在于替拉替丁中的四氢异喹啉被露比替丁中的四氢 β-咔啉取代,这导致抗肿瘤活性增强 .

类似化合物:

替拉替丁: 用于治疗软组织肉瘤和卵巢癌。

依替那西丁: 露比替丁和替拉替丁都是从这种天然海洋化合物中提取的。

拓扑替康: 另一种用于治疗小细胞肺癌的 DNA 结合剂,但其作用机制不同。

属性

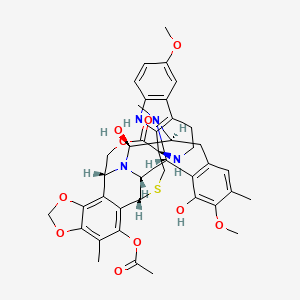

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-HWTBNCOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198065 | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

497871-47-3 | |

| Record name | Lurbinectedin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurbinectedin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C41H44N4O10S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURBINECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: Lurbinectedin exerts its antitumor activity through a multifaceted mechanism involving:

- DNA Binding: Lurbinectedin binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]

- Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]

- DNA Damage: Lurbinectedin binding also induces the formation of double-strand DNA breaks. [, , ]

- Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does Lurbinectedin affect the tumor microenvironment?

A2: Research suggests Lurbinectedin impacts the tumor microenvironment by:

- Reducing Tumor-Associated Macrophages (TAMs): Lurbinectedin demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]

- Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does Lurbinectedin's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests Lurbinectedin might exploit specific vulnerabilities in certain cancers:

- Ovarian Clear Cell Carcinoma (CCC): Lurbinectedin exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []

- Small Cell Lung Cancer (SCLC): In SCLC, Lurbinectedin demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for Lurbinectedin?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for Lurbinectedin.

Q5: What is the preclinical evidence supporting Lurbinectedin's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of Lurbinectedin in various cancer models:

- In vitro: Lurbinectedin effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]

- In vivo: Lurbinectedin significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with Lurbinectedin?

A6: Preclinical studies highlight the potential of combining Lurbinectedin with other agents to enhance its antitumor effects:

- Irinotecan: Synergistic antitumor activity has been observed when Lurbinectedin is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]

- ONC212 (Imipridone): Combinations of Lurbinectedin with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]

- BCL2/BCL2L1 inhibitors: Lurbinectedin exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []

- Gemcitabine: The combination of Lurbinectedin and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to Lurbinectedin's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating Lurbinectedin in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of Lurbinectedin, particularly in SCLC:

- Relapsed SCLC: Lurbinectedin received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]

- BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed Lurbinectedin exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []

- Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of Lurbinectedin in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring Lurbinectedin in other cancer types?

A9: Yes, Lurbinectedin is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to Lurbinectedin been identified?

A9: Research suggests potential mechanisms of resistance to Lurbinectedin may involve:

- Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in Lurbinectedin-resistant tumors, highlighting the importance of this pathway in Lurbinectedin's mechanism of action. []

- SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to Lurbinectedin, indicating a potential role for SLFN11 as a biomarker for Lurbinectedin sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to Lurbinectedin therapy?

A10: Several potential biomarkers are being investigated to predict Lurbinectedin response:

- SLFN11: High SLFN11 expression has been linked to increased sensitivity to Lurbinectedin in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]

- POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to Lurbinectedin in vitro, warranting further investigation as a potential biomarker. []

- MYC: Preclinical data suggests MYC as a potential predictive biomarker for Lurbinectedin response in SCLC. []

Q11: What analytical techniques are used for Lurbinectedin characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of Lurbinectedin in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying Lurbinectedin, determining its plasma protein binding, and measuring its metabolites in human plasma. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。